1-(Azetidin-3-yl)cyclopropan-1-amine 2 hydrochloride is a chemical compound classified as a bicyclic amine. It consists of an azetidine ring fused with a cyclopropane moiety, making it structurally unique among cyclic amines. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound can be synthesized through various organic chemistry methods, often involving the alkylation of amines or cyclization processes that form the azetidine and cyclopropane structures. The synthesis typically requires specific reagents and conditions to achieve high yields and purity.
1-(Azetidin-3-yl)cyclopropan-1-amine 2 hydrochloride belongs to the class of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structure. Its classification as a bicyclic amine suggests potential applications in pharmaceuticals, particularly in the development of central nervous system agents or other therapeutic agents.
The synthesis of 1-(Azetidin-3-yl)cyclopropan-1-amine 2 hydrochloride can be approached through several methods:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. Advanced techniques such as microwave-assisted synthesis have been reported to enhance yields and reduce reaction times significantly . Characterization of the synthesized compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity.
The molecular structure of 1-(Azetidin-3-yl)cyclopropan-1-amine 2 hydrochloride features:
The molecular formula is C7H12ClN, with a molecular weight of approximately 145.63 g/mol. The structural representation can be depicted using various software tools that model molecular geometry based on atomic connectivity.
1-(Azetidin-3-yl)cyclopropan-1-amine 2 hydrochloride can undergo various chemical reactions:
Common reagents for these reactions include sodium borohydride for reductions and various oxidizing agents like potassium permanganate for oxidation processes. Reaction conditions such as temperature and solvent choice are critical for optimizing yields.
The mechanism of action for 1-(Azetidin-3-yl)cyclopropan-1-amine 2 hydrochloride is not fully elucidated but is hypothesized to involve interaction with specific biological targets, potentially influencing neurotransmitter systems due to its structural similarity to known neuroactive compounds. The presence of both azetidine and cyclopropane structures may enhance lipophilicity, facilitating cellular penetration and interaction with receptors or enzymes involved in neurological processes .
The compound is typically a white crystalline solid at room temperature, with solubility in water due to the presence of the hydrochloride salt form which enhances its solubility profile.
Key chemical properties include:
Relevant analyses such as Infrared Spectroscopy (IR) and NMR provide insights into functional groups present and molecular dynamics.
1-(Azetidin-3-yl)cyclopropan-1-amine 2 hydrochloride has potential applications in:
Table 1: Key Physicochemical Data for 1-(Azetidin-3-yl)cyclopropan-1-amine 2HCl
Property | Value |
---|---|
CAS Registry Number | 2089649-50-1 |
Molecular Formula | C₆H₁₄Cl₂N₂ |
Molecular Weight | 185.09 g/mol |
SMILES Notation | NC1(CC1)C2CNC2.Cl.Cl |
Storage Requirements | Cold-chain transportation |
Purity Specification | Not specified (Research Use Only) |
MDL Number | MFCD30829716 |
1-(Azetidin-3-yl)cyclopropan-1-amine dihydrochloride represents an advanced bifunctional building block in contemporary drug design, merging the structural advantages of two strained ring systems. Its molecular architecture features a secondary amine-functionalized cyclopropane directly bonded to the 3-position of an azetidine ring, presenting a conformationally constrained scaffold with significant three-dimensional character. The dihydrochloride salt form enhances solubility and crystallinity, facilitating handling in synthetic workflows. This hybrid structure exemplifies the strategic integration of saturated nitrogen heterocycles and strained carbocycles to access novel chemical space for biological targeting. Its unique geometry and physicochemical profile make it particularly valuable for addressing challenging biological targets requiring precise spatial orientation of pharmacophoric elements, while the presence of multiple basic nitrogen centers offers versatile points for chemical modification and salt formation [1] [6].
Table 2: Clinically Approved Drugs Featuring Azetidine Moieties
Drug Name | Therapeutic Category | Biological Target | Structural Feature |
---|---|---|---|
Azelnidipine | Antihypertensive | L-type Calcium Channel | 1,4-Dihydropyridine with azetidine |
Baricitinib | Anti-inflammatory (JAK inhibitor) | JAK1/JAK2 | Azetidine nitrile |
Delafloxacin | Antibacterial | DNA gyrase/topoisomerase IV | Fluoroquinolone with azetidine |
Cobimetinib | Anticancer (MEK inhibitor) | MEK | Azetidine sulfonamide |
PF-3635659 | Bronchodilator (MABA) | Muscarinic M3 receptor | Azetidine carbamate |
Azetidine, a four-membered saturated nitrogen heterocycle, has transitioned from a chemical curiosity to a privileged scaffold in modern medicinal chemistry. Its significance stems from a confluence of favorable physicochemical properties: (1) Reduced Planarity and Enhanced Saturation: Compared to larger heterocycles like piperidine, azetidine's compact ring system increases saturation (sp³ character), improving solubility and reducing metabolic clearance. This property aligns with contemporary drug design principles aimed at escaping flatland and enhancing target selectivity [2] [6]. (2) Ring Strain and Bioactivity: The inherent angle strain (approximately 90° bond angles versus the ideal 109.5° for sp³ hybridization) introduces significant ring tension, influencing both synthetic reactivity and biological interactions. This strain energy (estimated at ~25 kcal/mol) can be leveraged to achieve tighter binding to biological targets through strain-release energetics or conformational preorganization [9]. (3) Metabolic Stability: The azetidine ring demonstrates superior metabolic stability compared to its acyclic tertiary amine counterparts and larger cyclic amines, reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes, particularly when substituted at the C3 position [2].
The incorporation of azetidine scaffolds has yielded clinically significant drugs across diverse therapeutic areas. Azelnidipine combines a 1,4-dihydropyridine calcium channel blocker with an azetidine ring, enhancing its pharmacokinetic profile for hypertension treatment [6]. Baricitinib, an FDA-approved JAK inhibitor for rheumatoid arthritis, utilizes an azetidine nitrile moiety to achieve potent and selective kinase inhibition [2]. Antibacterial fluoroquinolones like delafloxacin incorporate azetidine groups to broaden spectrum activity and improve tissue penetration. Furthermore, azetidine-based ligands demonstrate utility in catalytic applications (Suzuki-Miyaura couplings, asymmetric catalysis) due to their strong electron-donating ability and defined spatial orientation, highlighting their versatility beyond direct pharmacology [2] [10]. The synthesis of functionalized azetidines has advanced significantly, with modern methods including visible-light-mediated aza Paternò-Büchi reactions, metal-catalyzed cyclizations, and strain-release homologation strategies enabling more efficient access to these valuable building blocks [9] [10].
The molecular architecture of 1-(azetidin-3-yl)cyclopropan-1-amine 2HCl embodies a strategic fusion of two high-value bioisosteric elements: the azetidine ring and the cyclopropane moiety. This hybrid design confers several distinct advantages for bioactive molecule development:
Enhanced Conformational Rigidity and Spatial Control: The cyclopropane ring imposes severe torsional constraints on the attached azetidine and the exocyclic amine. The cyclopropane's C-C-C bond angles (~60°) deviate dramatically from the ideal tetrahedral angle, creating substantial ring strain (~27 kcal/mol) and fixing substituents in well-defined spatial orientations. This preorganization reduces the entropic penalty upon binding to biological targets compared to more flexible analogs. When coupled with the azetidine's puckered conformation, the composite scaffold offers precise three-dimensional presentation of functional groups (amine, ring nitrogens) for interactions with target proteins [4] [6] [10].
Modulation of Physicochemical and Pharmacokinetic Properties: The cyclopropane ring contributes to increased lipophilicity relative to linear propyl chains, potentially enhancing membrane permeability. However, this effect is counterbalanced by the polarity of the secondary amine and the azetidine nitrogen, along with the hydrochloride salts improving aqueous solubility. The electron-rich character of the cyclopropane ring can also influence the basicity of the adjacent amine and the azetidine nitrogen, affecting protonation states and hydrogen-bonding capabilities under physiological conditions. This balanced lipophilicity-hydrophilicity profile is crucial for optimizing absorption and distribution properties [6] [10].
Versatile Synthetic Handle for Molecular Diversification: The secondary amine on the cyclopropane ring serves as a key synthetic handle for further derivatization. It can undergo acylation, sulfonylation, reductive amination, or urea/thiourea formation, allowing for rapid exploration of structure-activity relationships (SAR) around the core scaffold. Simultaneously, the azetidine nitrogen can be alkylated or used to form spirocyclic systems, offering orthogonal vectors for chemical modification. The 1,3-relationship between the two nitrogen atoms creates opportunities for chelation or bidentate interactions with metal ions or acidic residues in enzyme binding sites [1] [7].
Bioisosteric Potential and Target Engagement: The cyclopropylamine unit is a well-established bioisostere for various functional groups, including alkyl chains, ethers, and carbonyls. Its incorporation can modulate potency, selectivity, and metabolic stability. Crucially, cyclopropylamines can act as mechanism-based inactivators for amine oxidase enzymes (e.g., MAOs) via ring opening. The hybrid structure thus holds potential for targeting enzymes utilizing pyridoxal phosphate (PLP) cofactors or flavin-dependent amine oxidases. Furthermore, the combined steric and electronic effects of the fused rings can mimic transition states or high-energy intermediates in enzymatic processes, particularly those involving amino acid or polyamine substrates [4] [10].
Synthetic access to this bifunctional scaffold often relies on advanced cyclization and strain-release strategies. Key approaches include: (1) Intramolecular Nucleophilic Substitution: Cyclization of appropriately functionalized precursors (e.g., γ-chloroamines) under basic conditions, exploiting the nucleophilicity of the azetidine nitrogen or the cyclopropylamine. (2) Strain-Release Homologation: Utilizing the ring strain of cyclopropane derivatives (e.g., bicyclo[1.1.0]butanes) in nucleophilic ring-opening reactions followed by cyclization to form the azetidine. (3) Transition Metal-Catalyzed C-N Bond Formation: Pd or Cu-catalyzed couplings to assemble the cyclopropane-azetidine linkage. The dihydrochloride salt form facilitates purification and characterization, critical for establishing structure-property relationships in lead optimization campaigns [1] [7] [10].
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9